2-Ethoxy-5-fluoropyrimidin-4(5H)-one

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Essential for ANDA/NDA filings: This USP Fluorouracil Related Compound F and EP Impurity F reference standard ensures precise chromatographic quantification of specified impurities in 5-FU API. Its unique physicochemical profile (logP -0.96, pKa 6.45, mp 180-184 °C) guarantees robust method validation per ICH Q3A. Choose pharmacopoeial-grade material to mitigate regulatory risk and ensure batch release compliance.

Molecular Formula C6H7FN2O2
Molecular Weight 158.13 g/mol
Cat. No. B12365300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-fluoropyrimidin-4(5H)-one
Molecular FormulaC6H7FN2O2
Molecular Weight158.13 g/mol
Structural Identifiers
SMILESCCOC1=NC(=O)C(C=N1)F
InChIInChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3-4H,2H2,1H3
InChIKeyXSJMVPWXYWKOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-fluoropyrimidin-4(5H)-one: Chemical Identity, Core Properties, and Regulatory Baseline


2-Ethoxy-5-fluoropyrimidin-4(5H)-one (CAS 56177-80-1), also known as 2-Ethoxy-5-fluorouracil or Fluorouracil EP Impurity F, is a fluorinated pyrimidinone derivative with the molecular formula C6H7FN2O2 and a molecular mass of 158.13 g/mol [1]. It is structurally characterized by an ethoxy substituent at the 2-position and a fluorine atom at the 5-position of the pyrimidinone ring, distinguishing it from the parent antineoplastic agent 5-fluorouracil (5-FU) [2]. The compound is officially recognized as a pharmacopoeial reference standard, designated as Fluorouracil Related Compound F by the United States Pharmacopeia (USP) and Fluorouracil Impurity F by the European Pharmacopoeia (EP), where it is employed for analytical method development, method validation (AMV), and quality control (QC) applications in the commercial production and regulatory assessment of 5-FU [3].

Why Generic Substitution Fails for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one: Differentiated Physicochemical and Regulatory Profiles


The substitution of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one with a generic fluoropyrimidine or another 5-FU impurity is not scientifically or regulatorily sound due to its distinct physicochemical and safety profiles. While in-class compounds like 5-fluorouracil (5-FU), Flucytosine, and other 5-FU impurities (e.g., Impurity A or D) share a pyrimidine core, they differ markedly in their substitution patterns, which govern their analytical behavior, stability, and biological activity [1][2]. For instance, the presence of the ethoxy group at the 2-position in this compound confers a unique logP (-0.96 at 25°C), a distinct pKa (6.45±0.50 predicted), and a specific melting point range (180-184 °C), all of which are critical parameters for chromatographic separation, formulation development, and regulatory compliance [3]. Furthermore, the compound is officially designated as a specified impurity in major pharmacopoeias (USP and EP), meaning its presence and quantification are strictly controlled in 5-FU drug substances and products. Using an unqualified analog would invalidate analytical methods, compromise batch release testing, and pose a significant risk to regulatory filing success, as the impurity profile of a drug is a key determinant of its safety and quality [4].

2-Ethoxy-5-fluoropyrimidin-4(5H)-one: Quantified Differentiators vs. 5-FU and In-Class Impurities


Distinct Melting Point Differentiates 2-Ethoxy-5-fluoropyrimidin-4(5H)-one from 5-Fluorouracil and Related Impurities

The melting point of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is reported as 180-184 °C, which is a key differentiator from its parent compound, 5-fluorouracil (5-FU), which melts with decomposition at 282-283 °C [1]. This thermal property also distinguishes it from other 5-FU impurities, such as Fluorouracil Impurity A (Barbituric acid), which has a melting point of approximately 250 °C (decomposition), and Fluorouracil Impurity D (5-Chlorouracil), which melts at 291-295 °C [2][3].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Lipophilicity (LogP) Divergence from 5-FU Impacts Chromatographic Behavior and Method Development for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one

The calculated partition coefficient (LogP) for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is -0.96 at 25°C, indicating greater lipophilicity compared to the parent compound 5-fluorouracil, which has a reported LogP of -0.89 [1]. This difference in lipophilicity, though modest, translates to a distinct retention time in reversed-phase HPLC, a critical factor for the accurate separation and quantification of this impurity from the main 5-FU peak during quality control analysis [2].

Analytical Method Development Chromatography Impurity Quantification

Unique Acid Dissociation Constant (pKa) of 2-Ethoxy-5-fluoropyrimidin-4(5H)-one vs. 5-FU Guides pH-Dependent Extraction and Purification Strategies

The predicted acid dissociation constant (pKa) for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is 6.45 ± 0.50, which is significantly different from the reported pKa values for 5-fluorouracil (pKa1 = 8.0, pKa2 = 13.0) [1]. This marked difference in acidity arises from the ethoxy substitution at the 2-position, which alters the electron density on the pyrimidinone ring and impacts the compound's ionization state in aqueous solutions.

Process Chemistry Extraction Purification Analytical Chemistry

Regulatory Designation as a Specified Impurity Differentiates 2-Ethoxy-5-fluoropyrimidin-4(5H)-one from Other 5-FU-Related Substances

2-Ethoxy-5-fluoropyrimidin-4(5H)-one is explicitly designated as 'Fluorouracil Related Compound F' in the USP and 'Fluorouracil Impurity F' in the EP, where it is listed as a specified impurity requiring control and quantification [1]. In contrast, other potential byproducts of 5-FU synthesis, such as 5-fluorouracil-6-carboxylic acid, are not always listed as specified impurities in the same monographs. The compound's official recognition as a reference standard (USP and EP) mandates its use in compendial tests, including HPLC system suitability and limit tests for 5-FU drug substances and products .

Regulatory Affairs Pharmaceutical Quality Impurity Control ANDA Filing

2-Ethoxy-5-fluoropyrimidin-4(5H)-one: Core Application Scenarios in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for 5-Fluorouracil Drug Substance and Products

This compound is an indispensable reference standard for developing and validating HPLC or UPLC methods to quantify the specified Impurity F in 5-fluorouracil API and finished dosage forms. Its distinct retention time, driven by a LogP of -0.96 and a unique pKa of 6.45, ensures robust separation from 5-FU and other impurities [1]. This application is critical for meeting ICH Q3A guidelines and pharmacopoeial requirements for impurity profiling, enabling successful ANDA or NDA filings.

Regulatory Batch Release and Quality Control of 5-Fluorouracil Products

As a USP and EP reference standard, 2-Ethoxy-5-fluoropyrimidin-4(5H)-one is used for system suitability testing and for preparing standard solutions in the routine quality control of 5-FU commercial batches. Its availability as a certified reference material (CRM) ensures traceability and accuracy in the quantification of this specified impurity, directly supporting the demonstration that 5-FU batches meet the stringent purity and safety standards required for human use.

Process Optimization and Impurity Control in 5-FU Synthesis

During the chemical synthesis of 5-fluorouracil, this compound can form as a process-related impurity. Its distinct melting point (180-184 °C) and pKa (6.45) enable process chemists to design targeted purification steps, such as selective crystallization or pH-controlled extraction, to minimize its levels in the final API. This targeted control is essential for reducing the impurity burden and ensuring the production of high-purity 5-FU for pharmaceutical use.

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